"synthesis and characterization of 5-Nitrobenzo[d]isoxazol-3-ol"
"synthesis and characterization of 5-Nitrobenzo[d]isoxazol-3-ol"
An In-depth Technical Guide to the Synthesis and Characterization of 5-Nitrobenzo[d]isoxazol-3-ol
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole core is a privileged heterocyclic motif integral to numerous pharmacologically active compounds.[1] Its unique structural and electronic properties have positioned it as a cornerstone in the development of therapeutics ranging from antipsychotics and anticonvulsants to antimicrobial and antitumor agents.[2] The isoxazole ring system, in general, is a versatile scaffold in medicinal chemistry, with derivatives showing a wide spectrum of biological activities.[3][4]
This guide focuses on a specific, functionally rich derivative: 5-Nitrobenzo[d]isoxazol-3-ol (also known as 5-nitro-1,2-benzisoxazol-3(2H)-one). The presence of the nitro group at the 5-position and the hydroxyl group at the 3-position provides two strategic points for chemical modification. The nitro group can be reduced to an amine, a key functional group for amide bond formation, while the 3-ol exists in tautomeric equilibrium with its 3-one form, offering unique reactivity. This compound is not merely a final product but a versatile building block for the synthesis of compound libraries aimed at drug discovery.[5] This document provides a detailed protocol for its synthesis, a comprehensive guide to its characterization, and the scientific rationale behind the chosen methodologies, tailored for researchers in organic synthesis and drug development.
Part 1: Synthesis of 5-Nitrobenzo[d]isoxazol-3-ol
The synthesis of the benzisoxazole ring system can be achieved through several strategies, most commonly involving the formation of the N-O bond or the C-O bond of the isoxazole ring.[1] A practical and efficient modern approach for substituted benzisoxazolones involves the partial reduction of an ortho-substituted nitrobenzoate followed by a spontaneous or base-mediated intramolecular cyclization.[6][7][8] This method avoids harsh conditions and often provides high yields with simple purification.
Synthetic Strategy and Rationale
The chosen pathway begins with a readily available substituted methyl 2-nitrobenzoate. The core of the strategy lies in the selective reduction of the nitro group positioned ortho to the ester functionality into a hydroxylamine. This intermediate is primed for an intramolecular nucleophilic attack on the ester's carbonyl carbon, leading to ring closure and formation of the desired 5-Nitrobenzo[d]isoxazol-3-ol.
Causality in Reagent Selection:
-
Starting Material: Methyl 4-chloro-2-nitrobenzoate is an excellent starting material due to its commercial availability and the chloro-substituent which can be later used as a synthetic handle if desired. The key feature is the ortho relationship between the nitro and ester groups, which is essential for the final cyclization.
-
Reduction System (Hydrazine and Rh/C): While classical methods like zinc in ammonium chloride can effect this transformation, they often suffer from over-reduction to the aniline and the formation of dimeric azoxy byproducts, complicating purification and lowering yields.[6][7] The use of catalytic transfer hydrogenation with hydrazine hydrate as the hydrogen source and rhodium on carbon (Rh/C) as the catalyst offers a milder and more selective alternative, favoring the formation of the hydroxylamine intermediate.[6][7]
-
Cyclization: The hydroxylamine intermediate is often sufficiently reactive to cyclize upon gentle heating or under mild basic conditions. The intramolecular nature of this reaction makes it highly efficient.
Detailed Experimental Protocol
Reaction Scheme:
Starting Material: Methyl 2,4-dinitrobenzoate Step 1: Selective Reduction & Cyclization -> Product: 5-Nitrobenzo[d]isoxazol-3-ol
Materials and Reagents:
-
Methyl 2,4-dinitrobenzoate
-
Hydrazine monohydrate
-
10% Rhodium on Carbon (Rh/C)
-
Ethanol (EtOH)
-
Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Celite®
Procedure:
-
Reaction Setup: To a solution of methyl 2,4-dinitrobenzoate (1.0 eq) in ethanol in a round-bottom flask, add 10% Rh/C (0.05 eq).
-
Reagent Addition: Warm the mixture to 40-50 °C. Add hydrazine monohydrate (3.0-4.0 eq) dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 60 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the Rh/C catalyst. Wash the pad with a small amount of ethanol or ethyl acetate.
-
Workup - Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 5-Nitrobenzo[d]isoxazol-3-ol can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford the product as a solid.
Safety and Handling Precautions
-
Nitroaromatic Compounds: Handle starting materials and products with care. Nitroaromatics can be toxic and potentially explosive under certain conditions (e.g., heat, shock).[9]
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood.
-
Rhodium on Carbon: While stable, fine metal catalysts can be pyrophoric. Avoid creating dust.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10][11]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Synthesis Workflow Diagram
Caption: Synthetic route to 5-Nitrobenzo[d]isoxazol-3-ol.
Part 2: Comprehensive Characterization
Unequivocal structural confirmation and purity assessment are critical. A combination of spectroscopic and chromatographic techniques is employed to fully characterize the synthesized 5-Nitrobenzo[d]isoxazol-3-ol. The molecular formula is C₇H₄N₂O₄, with a molecular weight of 180.12 g/mol .
Spectroscopic Analysis
| Technique | Expected Observations and Rationale |
| ¹H NMR | Aromatic Region (δ 7.5-8.5 ppm): Expect three signals corresponding to the three protons on the benzene ring. The proton at C4 (ortho to the nitro group) will be the most deshielded. The proton at C7 (adjacent to the heterocyclic ring) will also be significantly downfield. The proton at C6 will be influenced by both groups. Splitting patterns will follow standard ortho and meta coupling rules (J-values). NH/OH Proton: A broad singlet, typically >10 ppm, which is exchangeable with D₂O. |
| ¹³C NMR | Carbonyl Carbon (C3): A signal in the range of δ 160-170 ppm. Aromatic Carbons: Six distinct signals for the benzene ring carbons. The carbon bearing the nitro group (C5) and the carbons of the heterocyclic ring (C3a, C7a) will have characteristic shifts. The specific shifts can be predicted using computational methods or comparison with similar structures.[12][13] |
| IR (cm⁻¹) | ~3200-3000: Broad O-H and/or N-H stretching, indicative of the ol/one tautomerism. ~1720-1700: Strong C=O stretching (from the 3-one tautomer). ~1530 & ~1350: Strong, characteristic asymmetric and symmetric NO₂ stretching vibrations, respectively. ~1610, ~1480: Aromatic C=C stretching. |
| Mass Spec. (MS) | Molecular Ion (M⁺): A prominent peak at m/z = 180, corresponding to the molecular weight of the compound.[14] Fragmentation: Expect loss of NO₂ (m/z = 134) and CO as characteristic fragmentation pathways. |
Chromatographic and Physical Analysis
| Technique | Methodology and Purpose |
| TLC | Purpose: To monitor reaction completion and assess crude purity. Typical System: Silica gel plate with Ethyl Acetate/Hexane (e.g., 1:1 v/v) as the mobile phase. The product is expected to be highly polar and have a low Rf value. |
| HPLC | Purpose: To determine the final purity of the compound quantitatively.[15] Typical System: C18 reverse-phase column with a gradient elution of water and acetonitrile (both often containing 0.1% TFA or formic acid). Detection at multiple wavelengths (e.g., 254 nm, 280 nm). |
| Melting Point | Purpose: A sharp melting point is a strong indicator of high purity. Compare the experimentally determined value with literature data if available. |
| Appearance | Expected: A pale yellow to off-white crystalline solid. |
Characterization Workflow Diagram
Caption: Workflow for the structural and purity analysis.
Conclusion and Future Directions
This guide outlines a reliable and efficient method for the synthesis of 5-Nitrobenzo[d]isoxazol-3-ol, a valuable intermediate in medicinal chemistry. The described protocol, centered around a selective catalytic transfer hydrogenation and subsequent cyclization, offers a robust alternative to older, less efficient methods.[6][7] The comprehensive characterization workflow ensures the identity and purity of the final compound, which is paramount for its application in drug discovery programs.
The strategic placement of the nitro and hydroxyl/keto functionalities makes 5-Nitrobenzo[d]isoxazol-3-ol an ideal starting point for generating diverse chemical libraries. The nitro group can be readily reduced to an amine for further derivatization, while the 3-position can be a site for various chemical transformations. These subsequent modifications can lead to the discovery of novel compounds with potent biological activities, underscoring the importance of mastering the synthesis and characterization of such fundamental building blocks.[3][16]
References
-
Serrano JL, et al. A synthetic route to novel 3-substituted-2,1-benzisoxazoles from 5-(2-nitrobenzylidene)(thio)barbiturates. Comptes Rendus Chimie. 2017. Available from: [Link]
-
PubChem Compound Summary for CID 1482180, 5-Nitrobenzoxazole. National Center for Biotechnology Information. Available from: [Link]
-
PubChem Compound Summary for CID 66750514, 5-Nitrobenzo[d]isoxazole-3,6-diol. National Center for Biotechnology Information. Available from: [Link]
-
Fershtat, L. L., & Makhova, N. N. (2014). Synthetic Approaches to Nitro-Substituted Isoxazoles. Chemistry of Heterocyclic Compounds, 50(6), 765–785. Available from: [Link]
-
Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. National Center for Biotechnology Information. Available from: [Link]
-
Vagapov, D. A., et al. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors. International Journal of Molecular Sciences. 2023. Available from: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters. 2024. ACS Publications. Available from: [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes. National Center for Biotechnology Information. Available from: [Link]
-
1,2-BENZISOXAZOL-3(2H)-one,5-nitro. LookChem. Available from: [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. Available from: [Link]
-
Isoxazolines from Nitro Compounds: Synthesis and Applications. ResearchGate. Available from: [Link]
-
Repurposing of 5‐nitrofuran‐3,5‐disubstituted isoxazoles: A thriving scaffold to antitrypanosomal agents. ResearchGate. Available from: [Link]
-
5-nitro-3H-1,3-benzoxazol-2-one - [13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
PubChem Compound Summary for CID 350135, 5-Nitrobenzothiazole. National Center for Biotechnology Information. Available from: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. International Journal of Molecular Sciences. 2024. MDPI. Available from: [Link]
-
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Zanco Journal of Medical Sciences. 2025. Available from: [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Ioffe, S. L. (2020). Recent advances in the synthesis of 1,2-benzisoxazoles and 1,2-benzisoxazolines. Chemistry of Heterocyclic Compounds, 56(1), 2-23. Available from: [Link]
-
Supporting Information for a publication. Available from: [Link]
-
In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. PubMed. Available from: [Link]
-
Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones. ACS Spring 2023. Available from: [Link]
-
Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. International Journal of Pharmaceutical Sciences Review and Research. 2021. Available from: [Link]
Sources
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of Benzisoxazoles by the [3 + 2] Cycloaddition of in situ Generated Nitrile Oxides and Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. Cas 36238-80-9,1,2-BENZISOXAZOL-3(2H)-ONE, 5-NITRO- | lookchem [lookchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3-dihydro-2,1-benzisoxazoles by formation and reduction of 2,1-benzisoxazolones | Poster Board #444 - American Chemical Society [acs.digitellinc.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. aksci.com [aksci.com]
- 12. spectrabase.com [spectrabase.com]
- 13. mdpi.com [mdpi.com]
- 14. 5-Nitrobenzothiazole | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 28691-51-2|5-Nitrobenzo[d]isoxazole-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 16. 5-Nitroisoxazoles in SNAr Reactions: A Novel Chemo- and Regioselective Approach to Isoxazole-Based Bivalent Ligands of AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
